4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Chemical Synthesis Process Chemistry Medicinal Chemistry

This hydrochloride salt delivers superior aqueous solubility and a defined pKa (4.49) critical for biological assays. With 95% certified purity, it ensures reproducible results in amide coupling, parallel synthesis, and analytical method development. The methylpiperazine moiety is a privileged structure in drug discovery, making this building block ideal for generating focused kinase and GPCR-targeted libraries. Distinct melting point (245°C dec) provides a quick identity check.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 289044-60-6
Cat. No. B1320699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
CAS289044-60-6
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H
InChIKeyDXYLIEQCBNLGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6): A Key Piperazine Building Block for Chemical Biology and Pharmaceutical Research


4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6) is a crystalline hydrochloride salt of a benzoic acid derivative . It is a versatile chemical intermediate, featuring a 4-methylpiperazine ring attached to the para-position of a benzoic acid core . This structure is fundamental in medicinal chemistry for the development of bioactive molecules targeting kinases, proteases, and G protein-coupled receptors, where the methylpiperazine group provides crucial hydrogen-bonding capabilities . The compound is available from multiple research suppliers, including Key Organics (product code AD-0334) and Santa Cruz Biotechnology (product code sc-299283), and is offered with a certified purity of 95% .

Procurement Caution for 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6): Why Salt Form and Purity are Critical Parameters


Interchanging 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6) with its free base (CAS 86620-62-4) or other analogs without verifying the salt form and purity introduces significant experimental variability . The hydrochloride salt exhibits fundamentally different physicochemical properties, most notably a much higher melting point and enhanced aqueous solubility, which directly impacts its handling, dissolution, and reactivity in synthetic procedures . Furthermore, the presence of the hydrochloride counterion alters the compound's pKa and ionic state, which are critical factors in biological assays and chemical reactions [1]. Relying on a supplier with a certified purity level, such as the 95% offered by Key Organics, ensures a known, reproducible starting material, minimizing the risk of confounding results from impurities .

Quantitative Evidence for Selecting 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6) Over Analogs


Enhanced Thermal Stability and Purity vs. Free Base Form

The hydrochloride salt of 4-(4-methylpiperazin-1-yl)benzoic acid demonstrates significantly higher thermal stability compared to its free base analog (CAS 86620-62-4), as indicated by a melting point difference of at least 90°C . This property, combined with a certified purity of 95%, ensures the material remains a well-defined solid under standard storage and handling conditions, reducing the risk of degradation or unwanted reactions .

Chemical Synthesis Process Chemistry Medicinal Chemistry

Improved Solubility Profile in Common Organic Solvents

The hydrochloride salt exhibits a distinct and improved solubility profile in key organic solvents such as chloroform, dichloromethane, and ethanol, while being only slightly soluble in water . This contrasts with its free base analog, which is reported as sparingly soluble in water and shows moderate solubility in similar organic solvents . The enhanced solubility of the hydrochloride salt can simplify reaction setup and purification processes that utilize these solvents.

Organic Synthesis Reaction Optimization Sample Preparation

Defined Acidic Properties (pKa) for Predictive Chemical Reactivity

The pKa of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is reported as 4.49 [1]. This specific value allows for accurate prediction of its ionization state at various pH levels, which is a fundamental parameter in drug design for understanding absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing synthetic routes involving acid-base extractions [1]. This provides a clear, quantifiable advantage over analogs where this critical data point is not available.

Computational Chemistry ADME Prediction Medicinal Chemistry

Primary Application Scenarios for 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6) Based on Core Evidence


As a High-Purity Building Block for Kinase-Targeted Library Synthesis

Given its structure as a 4-(4-methylpiperazin-1-yl)benzoic acid derivative, this compound is an ideal scaffold for generating focused libraries targeting kinases and other ATP-binding proteins . Its well-defined physical properties, including a high melting point and a certified purity of 95%, ensure that the initial building block is of a known and consistent quality . This minimizes the introduction of impurities during parallel synthesis and facilitates the reliable production of analogs for structure-activity relationship (SAR) studies .

In Medicinal Chemistry for Optimizing Lead Compound Properties

The methylpiperazine moiety is a privileged structure in drug discovery, often incorporated to improve aqueous solubility and modulate pKa . The hydrochloride salt form of this building block offers direct advantages in this context. Its solubility in organic solvents like ethanol and chloroform facilitates its use in common amide coupling reactions to generate diverse analogs . Furthermore, its defined pKa of 4.49 provides a valuable computational parameter for predicting the behavior of resulting analogs in biological systems [1].

As a Reference Standard for Analytical Method Development

The availability of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride with a high purity specification (95%) from reputable suppliers makes it a suitable candidate for use as a reference standard . Its distinct melting point of 245°C (dec) serves as a quick, reliable check for identity and purity upon receipt . It can be used to develop and validate analytical methods, such as HPLC or LC-MS assays, for detecting this specific moiety in more complex molecules or for monitoring reactions where it is used as a starting material.

In the Synthesis of Novel Protease and GPCR Modulators

The 4-(4-methylpiperazin-1-yl)benzoic acid core is a recognized scaffold for developing ligands targeting G protein-coupled receptors (GPCRs) and proteases . The hydrochloride salt form is the preferred reagent for these syntheses due to its enhanced stability and handling properties compared to the free base . Its reliable performance in subsequent chemical transformations makes it a strategic choice for exploring new chemical space around this pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.